molecular formula C15H15N3O6 B2635749 2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid CAS No. 1025759-25-4

2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid

Cat. No. B2635749
CAS RN: 1025759-25-4
M. Wt: 333.3
InChI Key: AHXPNBIDKBOPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid, also known as FNAOB, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. FNAOB is a small molecule inhibitor of the enzyme human kynurenine aminotransferase II (KAT II), which plays a crucial role in the metabolism of the amino acid tryptophan. In

Scientific Research Applications

Synthesis and Cyclization

Research on compounds structurally related to 2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid has led to the development of methods for the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. These compounds undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with potential anti-inflammatory activities (Igidov et al., 2022). Further exploration in the chemistry of these compounds includes the reaction of substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles, leading to the formation of different fused tricyclic systems (Grinev et al., 2017).

Biological Activities

The structural framework of 2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid and its analogues have been explored for various biological activities. Notably, some derivatives have shown pronounced anti-inflammatory properties, while others have been tested for their analgesic activities. This illustrates the potential of these compounds in developing new therapeutic agents (Igidov et al., 2022).

Antimicrobial Activities

The search for new antimicrobial agents has led to the synthesis and characterization of organotin(IV) carboxylates derived from Schiff bases related to 2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid. These complexes have shown significant in vitro antimicrobial activity against a range of pathogens, highlighting their potential as novel antimicrobial agents (Dias et al., 2015).

Antitubercular Agents

The structure of 2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid and its derivatives has also been explored for antitubercular activity. A series of compounds have been synthesized and screened, showing moderate to good inhibition activity against Mycobacterium tuberculosis, suggesting their potential role in tuberculosis treatment (Rajpurohit et al., 2019).

Material Science Applications

In the field of material science, the furan ring, a component of the compound of interest, has been utilized in the synthesis of novel polymers. These polymers exhibit electroactive properties and have potential applications in electronic devices, showcasing the versatility of furan derivatives in material science (Baldwin et al., 2008).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c19-14(17-10-3-1-4-11(7-10)18(22)23)8-13(15(20)21)16-9-12-5-2-6-24-12/h1-7,13,16H,8-9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXPNBIDKBOPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid

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